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Compound of Interest

Compound Name:
(S)-3-Amino-4-(3-

chlorophenyl)butanoic acid

Cat. No.: B8030485

Get Quote

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid (CAS: 270596-38-8) is a non-proteinogenic β-

amino acid derivative that has emerged as a valuable chiral building block in medicinal

chemistry.[1] Structurally, it is a regioisomer of the well-known γ-amino acid derivative,

Baclofen, a GABAB receptor agonist used clinically as a muscle relaxant.[2][3] While not as

extensively studied as its 4-chlorophenyl counterpart, the 3-chloro substitution on the phenyl

ring offers a unique steric and electronic profile. This provides researchers and drug

development professionals with a critical tool for probing structure-activity relationships (SAR)

at GABA receptors and for constructing novel molecular scaffolds targeting the central nervous

system (CNS).

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a

simple datasheet to provide a comprehensive technical overview. We will delve into the

practical considerations of sourcing and procurement, the non-negotiable aspects of analytical

characterization, a high-level view of its synthesis, and its strategic application in modern drug

discovery workflows.
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The integrity of any research program begins with the quality of its starting materials. For a

specialized intermediate like (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, selecting a

reputable supplier is paramount to ensure chemical identity, high purity, and, critically, correct

stereochemistry. Inconsistencies in raw material quality can lead to irreproducible results,

jeopardizing project timelines and resources.

Supplier Landscape and Commercial Availability
Several chemical suppliers offer this compound, typically for research and development

purposes. When evaluating suppliers, it is essential to request a comprehensive Certificate of

Analysis (CoA) that includes data from multiple analytical techniques.

Table 1: Supplier and Product Information for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid

Supplier
Catalog
Number

Purity
Specification

Form CAS Number

Sigma-Aldrich SY3H3D676A09 ≥ 97%

White to off-white

powder or

crystals

270596-38-8

EvitaChem EVT-15260997 Not specified Not specified 270596-38-8

BLDpharm BD16059
≥ 98% (Boc-

protected form)
Not specified 270596-39-9

Note: Availability and specifications are subject to change. Pricing is typically provided upon

quotation and varies based on quantity and purity grade.

Expert Insight: For early-stage discovery, a purity of ≥97% is often sufficient. However, for late-

stage preclinical development or studies where minor impurities could have confounding

biological effects, seeking a higher purity grade (≥99%) or considering custom synthesis and

purification is a prudent strategy. Always verify the enantiomeric excess (e.e.) if it is not

explicitly stated on the CoA, as the stereocenter is a key feature of this molecule's utility.
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A self-validating research protocol relies on rigorously characterized reagents. The identity,

purity, and stereochemical integrity of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid must be

confirmed before its inclusion in any experimental workflow. The presence of impurities, such

as regioisomers or the incorrect enantiomer, can significantly impact the quality and safety of

downstream drug products.

Core Analytical Methodologies
Identity Confirmation (¹H NMR & Mass Spectrometry):

¹H NMR Spectroscopy: Provides structural confirmation by showing the characteristic

proton signals and their coupling patterns. The aromatic protons will appear as a complex

multiplet, while the aliphatic backbone protons will have distinct chemical shifts.

Mass Spectrometry (MS): Confirms the molecular weight (213.66 g/mol for the free acid).

[1] High-resolution MS (HRMS) can further validate the elemental composition.

Purity Assessment (HPLC):

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing

the purity of non-volatile small molecules. A reversed-phase method is typically employed

to separate the main compound from any process-related impurities.

Chiral Purity (Chiral HPLC):

Chiral HPLC: Essential for confirming the enantiomeric purity. This technique uses a chiral

stationary phase to separate the (S)- and (R)-enantiomers, allowing for the quantification

of the desired (S)-enantiomer.

Protocol: Purity Determination by Reversed-Phase
HPLC
This protocol provides a robust starting point for the quality control analysis of (S)-3-Amino-4-
(3-chlorophenyl)butanoic acid. Method optimization may be required based on the specific

instrument and column used.
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Objective: To determine the purity of the compound by separating it from potential non-chiral

impurities.

Table 2: Example HPLC Method Parameters

Parameter Condition Rationale

Column C18, 4.6 x 150 mm, 5 µm

Standard reversed-phase

column for small molecule

analysis.

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

in Water

TFA acts as an ion-pairing

agent to improve peak shape.

Mobile Phase B
0.1% Trifluoroacetic Acid (TFA)

in Acetonitrile

Acetonitrile is a common

organic modifier for reversed-

phase.

Gradient 10% to 90% B over 15 minutes

A broad gradient ensures

elution of the main peak and

any impurities with different

polarities.

Flow Rate 1.0 mL/min Standard analytical flow rate.

Column Temp. 30 °C

Controlled temperature

ensures run-to-run

reproducibility.

Detection UV at 220 nm

The phenyl ring provides

strong UV absorbance at this

wavelength.

Injection Vol. 10 µL

Sample Prep.
1 mg/mL in 50:50

Water:Acetonitrile

A standard diluent for

reversed-phase analysis.

Procedure:

Prepare the mobile phases as described above.
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Accurately weigh and dissolve the sample in the diluent to a final concentration of 1 mg/mL.

Set up the HPLC system with the parameters listed in Table 2.

Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15

minutes or until a stable baseline is achieved.

Inject the sample solution.

Integrate the resulting chromatogram. Purity is calculated as the area of the main peak

divided by the total area of all peaks, expressed as a percentage (Area %).

Section 3: Synthesis and Manufacturing Overview
Understanding the synthetic route of a key building block is crucial for anticipating potential

impurities. A common laboratory-scale synthesis for β-aryl-γ-amino acids involves a multi-step

sequence starting from commercially available materials.[1]

Illustrative Synthetic Pathway
A plausible synthetic approach begins with 3-chlorobenzaldehyde. The causality of this choice

is clear: it directly incorporates the required 3-chlorophenyl moiety. The subsequent steps build

the butanoic acid backbone and introduce the amino group.

3-Chlorobenzaldehyde 3-Chlorophenyl-2-nitropropene + Nitromethane 3-Chlorophenyl-2-aminopropane Reduction (e.g., Catalytic Hydrogenation) (S)-3-Amino-4-(3-chlorophenyl)butanoic acid + Diethyl Malonate followed by chiral separation/asymmetric synthesis

Click to download full resolution via product page

Caption: High-level synthetic workflow for the target compound.

Process Rationale:

Condensation: The initial step involves a condensation reaction between 3-

chlorobenzaldehyde and nitromethane to form an intermediate nitroalkene.[1] This

establishes the carbon-carbon bond adjacent to the phenyl ring.
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Reduction: The nitro group is then reduced to an amine.[1] Catalytic hydrogenation is a

common and effective method for this transformation, valued for its clean reaction profile.

The choice of catalyst and conditions can be critical to avoid dehalogenation of the

chlorophenyl group.

Chain Extension and Chiral Introduction: The final butanoic acid structure is formed through

a reaction with a malonic ester derivative, followed by hydrolysis and decarboxylation.[1]

Introducing the stereocenter to yield the (S)-enantiomer specifically requires either an

asymmetric synthesis strategy or a chiral resolution of the racemic product.

Section 4: Applications in Drug Discovery and
Development
The primary value of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid lies in its dual identity as

both a chiral building block and a structural analog of neuroactive compounds.[4][5]

Role as a Chiral Building Block
In pharmaceutical development, this compound serves as a key intermediate for more complex

molecules.[4] Its predefined stereocenter is a significant advantage, as it saves synthetic steps

and ensures enantiomeric purity in the final active pharmaceutical ingredient (API). It can be

incorporated into peptide sequences or used as a scaffold to which other functional groups are

added, enabling the systematic exploration of chemical space.[5]

Exploring GABAergic Pathways
Given its structural relationship to baclofen, a GABAB agonist, this compound is an excellent

tool for investigating the SAR of the GABAB receptor.[2] GABAB receptors are G-protein

coupled receptors (GPCRs) that, upon activation, mediate inhibitory neurotransmission.
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Caption: Simplified GABAB receptor signaling pathway.

By synthesizing and testing analogs like the 3-chlorophenyl derivative, researchers can

determine how the position of the halogen atom affects receptor binding affinity and functional

activity. This information is invaluable for designing next-generation GABAB modulators with

improved potency, selectivity, or pharmacokinetic properties for treating conditions such as

spasticity, anxiety, and addiction.[3]

Conclusion
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(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is more than just another chemical in a

catalog; it is a specialized tool for precision and innovation in neuroscience research and drug

development. Its utility is unlocked through a diligent approach that emphasizes strategic

sourcing, rigorous analytical validation, and a clear understanding of its synthetic origins and

potential applications. By adhering to the principles of scientific integrity outlined in this guide,

researchers can confidently leverage this unique building block to advance the frontier of

neurological medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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